Methyl 3-(2-phenylethylamino)propanoate
Overview
Description
“Methyl 3-(2-phenylethylamino)propanoate” is a chemical compound with the molecular formula C12H17NO2 . It belongs to the category of esters .
Synthesis Analysis
The synthesis of a similar compound, propanol, has been reported in a two-step process . The first step involves the esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst to produce methyl propanoate . The second step involves the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol . A similar process might be applicable for the synthesis of “this compound”.Chemical Reactions Analysis
Esters, like “this compound”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Scientific Research Applications
Neurochemistry and Neurotoxicity
Research on compounds structurally similar to Methyl 3-(2-phenylethylamino)propanoate, such as 3,4-Methylenedioxymethamphetamine (MDMA), focuses on their neurochemical effects and potential neurotoxicity. MDMA, a ring-substituted phenylisopropylamine, has been studied for its selective serotonergic neurotoxicity in laboratory animals and its acute and long-term effects on the brain. Understanding the neurochemical pathways and toxicological profiles of such compounds can inform their safe use and potential therapeutic applications (McKenna & Peroutka, 1990).
Microbial Metabolism and Biotechnology
The microbial metabolism of fusel alcohols, which may include or be structurally related to this compound, has been studied for its implications in both environmental processes and biotechnological applications. Yeasts, for example, can produce filamentous elongated cells in response to fusel alcohols, affecting their growth and metabolism. This research has potential implications for industrial fermentation processes, including the production of biofuels and biologically derived chemicals (Dickinson, 2008).
Pharmacological Applications
Studies on compounds with similar structures or pharmacological activities to this compound explore their use in treating diseases such as Alzheimer's. Amyloid imaging ligands, for example, have been developed to measure amyloid in vivo in the brain, offering insights into the pathophysiological mechanisms of Alzheimer's disease and potentially enabling early detection and the evaluation of new therapies (Nordberg, 2007).
Enzymology and Detoxification
Research into the enzymology of arsenic metabolism has identified compounds that facilitate the biotransformation of inorganic arsenic into less toxic forms. This includes the study of arsenic methyltransferase, which may share functional similarities with enzymes that interact with this compound. Such studies are crucial for understanding detoxification processes and developing treatments for arsenic exposure (Aposhian et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests that it should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It also suggests avoiding ingestion and inhalation, and dust formation .
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
The exact mode of action of Methyl 3-(2-phenylethylamino)propanoate is currently unknown due to the lack of specific studies . Related compounds have been shown to interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation, suggesting a potential mechanism of action .
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting potential cellular effects .
Properties
IUPAC Name |
methyl 3-(2-phenylethylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)8-10-13-9-7-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMELUFOSDZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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